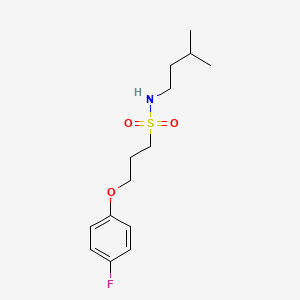

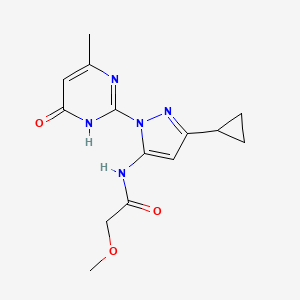

3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorosurfactants has been explored in the context of biodegradability. For instance, the paper titled "Mechanistic studies in biodegradation of the new synthesized fluorosurfactant 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate" describes the synthesis of a fluorinated surfactant and its subsequent biodegradation . Although this does not directly pertain to the synthesis of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide, it suggests that similar methods could potentially be applied to synthesize related compounds with fluorophenoxy and sulfonamide groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide has been confirmed using various spectroscopic techniques. In the paper "Acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides – a new method for the synthesis of 2-aryl-1-sulfonylpyrrolidines," the authors used 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis to confirm the structures of the synthesized sulfonamide compounds . These techniques could be applied to analyze the molecular structure of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide specifically. However, the biodegradation of a related fluorosurfactant is detailed, indicating that such compounds can undergo biotransformation through hydroxylation and subsequent oxidation, leading to the cleavage of the molecule and release of inorganic fluoride . This suggests that 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide may also be susceptible to similar biodegradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide are not directly reported in the provided papers. However, the biodegradation study of the fluorosurfactant indicates that the trifluoromethyl group can be mineralized, and the molecule can be completely biotransformed . This information could be relevant when considering the environmental impact and stability of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide. Additionally, the methods used to confirm the structure of related sulfonamide compounds could also be used to determine the physical and chemical properties of the compound .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A significant application of sulfonamide derivatives, particularly those with sulfonic acid groups such as in the synthesis of comb-shaped poly(arylene ether sulfone)s, has been observed in the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit high proton conductivity and are characterized by their comb-shaped sulfonated polymers, which display good properties as polyelectrolyte membrane materials, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008). Another research highlighted the synthesis of novel bisphenol monomer and resulting poly(arylene ether sulfone)s, indicating the potential for fuel cell applications by facilitating further SNAr reactions for the introduction of sulfonated species (Li, Ding, Robertson, & Guiver, 2006).

Modulating Solubility in Polyzwitterions

The manipulation of solubility and phase behavior in water and aqueous salt solutions of zwitterionic polyzwitterions, through structural modifications, showcases the versatility of sulfonamide derivatives in polymer science. This research demonstrates the ability to fine-tune physical properties for specific applications, leveraging the solubility characteristics in different environmental conditions (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Understanding Polymorphism in Sulfonamides

Studies on polymorphism of aromatic sulfonamides with fluorine groups reveal the intricate effects of fluorine on the crystalline structures of these compounds. Such insights are vital for the pharmaceutical industry, where polymorphism can significantly influence drug bioavailability and stability (Terada et al., 2012).

Sulfonated Copolymers for Fuel-Cell Applications

The synthesis and properties of sulfonated block copolymers containing fluorenyl groups have been explored for their application in fuel cells. These studies focus on improving proton conductivity and mechanical properties of membranes, demonstrating the copolymers' potential as viable materials for energy conversion technologies (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(3-methylbutyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO3S/c1-12(2)8-9-16-20(17,18)11-3-10-19-14-6-4-13(15)5-7-14/h4-7,12,16H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGAGOJJSMYFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

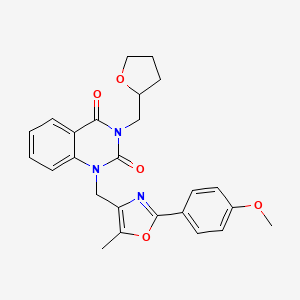

![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)

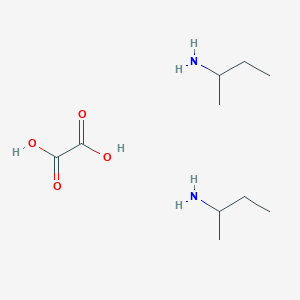

![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)

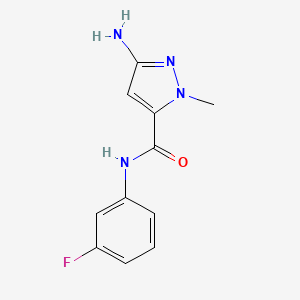

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)

![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)